1-(2,3-Difluoro-phenyl)-piperazin-2-one
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Overview
Description
1-(2,3-Difluoro-phenyl)-piperazin-2-one is a chemical compound characterized by the presence of a piperazine ring substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluoro-phenyl)-piperazin-2-one typically involves the reaction of 2,3-difluoroaniline with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluoro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of difluorophenyl-piperazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of difluorophenyl-piperazine derivatives with reduced functional groups.
Substitution: Formation of substituted difluorophenyl-piperazine derivatives with various nucleophiles attached.
Scientific Research Applications
1-(2,3-Difluoro-phenyl)-piperazin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,3-Difluoro-phenyl)-ethanone: A structurally similar compound with a ketone functional group instead of a piperazine ring.
2,3-Difluorophenylacetic acid: Another related compound with a carboxylic acid functional group.
Uniqueness: 1-(2,3-Difluoro-phenyl)-piperazin-2-one is unique due to the presence of both the piperazine ring and the 2,3-difluorophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F2N2O |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10F2N2O/c11-7-2-1-3-8(10(7)12)14-5-4-13-6-9(14)15/h1-3,13H,4-6H2 |
InChI Key |
CONITEVDRMFOME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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